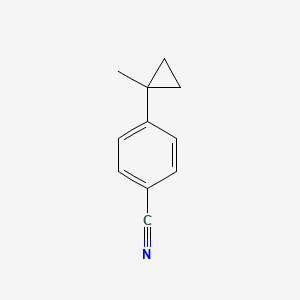
4-(1-Methylcyclopropyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methylcyclopropyl)benzonitrile is an organic compound with the molecular formula C11H11N It consists of a benzonitrile core substituted with a 1-methylcyclopropyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylcyclopropyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 1-methylcyclopropylmagnesium bromide under Grignard reaction conditions. The reaction is carried out in an anhydrous ether solvent at low temperatures to ensure the stability of the Grignard reagent. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions: 4-(1-Methylcyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reagents like lithium aluminum hydride to produce primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: 4-(1-Methylcyclopropyl)benzoic acid.
Reduction: 4-(1-Methylcyclopropyl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(1-Methylcyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(1-Methylcyclopropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and reactivity by introducing steric effects and electronic interactions .
相似化合物的比较
Benzonitrile: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
4-Methylbenzonitrile: Contains a methyl group instead of a cyclopropyl group, resulting in different steric and electronic properties.
4-(Cyclopropyl)benzonitrile: Similar structure but without the methyl substitution on the cyclopropyl ring.
Uniqueness: 4-(1-Methylcyclopropyl)benzonitrile is unique due to the presence of both the nitrile and 1-methylcyclopropyl groups, which impart distinct steric and electronic characteristics. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications in research and industry .
属性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
4-(1-methylcyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11N/c1-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |
InChI 键 |
VWWKGTHQCJVTOK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















